2-(3-Methylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)pyrimidine is an organic compound characterized by a pyrimidine ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)pyrimidine typically involves the reaction of 3-methylbenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylphenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed:
Oxidation: Formation of this compound-5-carboxylic acid.
Reduction: Formation of 2-(3-methylphenyl)pyrimidin-4-amine.
Substitution: Formation of various alkylated derivatives of this compound.
Scientific Research Applications
2-(3-Methylphenyl)pyrimidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-Methylphenyl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely depending on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-(3-Methylphenyl)pyrimidine is structurally similar to other pyrimidine derivatives, such as 2-(4-methylphenyl)pyrimidine and 2-(2-methylphenyl)pyrimidine. the presence of the 3-methyl group on the phenyl ring imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2-8H,1H3 |
InChI Key |
WAMFIVMJCIVTIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.